molecular formula C15H20O B1667624 (+)-Turmerone CAS No. 532-65-0

(+)-Turmerone

Cat. No.: B1667624
CAS No.: 532-65-0
M. Wt: 216.32 g/mol
InChI Key: NAAJVHHFAXWBOK-ZDUSSCGKSA-N
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Description

Ar-turmerone (C₁₅H₂₀O; molecular weight: 216.3187) is a bioactive sesquiterpenoid predominantly found in turmeric (Curcuma longa) essential oil, constituting 18.83–53.1% of its volatile components depending on geographical origin and extraction methods . It exhibits diverse biological activities, including:

  • Antioxidant and anti-inflammatory effects: Modulates oxidative stress and COX-2 signaling .
  • Neuroprotective properties: Induces neural stem cell proliferation, supporting regeneration in neurological diseases .
  • Anticancer activity: Suppresses glioma proliferation by inhibiting CTSB-mediated P27 cleavage .
  • Insecticidal and repellent effects: Outperforms DEET in biting deterrence against Aedes aegypti .

Its structural uniqueness—a para-substituted aromatic ring, ketone group, and methyl branch—enables distinct interactions with biological targets, such as odorant-binding protein 1 (OBP1) in mosquitoes .

Properties

IUPAC Name

(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAJVHHFAXWBOK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201258
Record name ar-Turmerone
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

532-65-0
Record name (+)-Turmerone
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Record name ar-Turmerone
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Record name ar-Turmerone
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Record name (S)-ar-Turmerone
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Record name (+)-ar-Turmerone
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Preparation Methods

Synthetic Routes to ar-Turmerone

Early Synthetic Approaches via Diels-Alder Cycloaddition

The first synthesis of ar-turmerone was reported in 1974 using mesityl oxide as a starting material. This method leveraged the Diels-Alder cycloaddition to construct the bicyclic framework, followed by retro-Diels-Alder reactions to recover unsaturated intermediates. Key steps included:

  • Chain Extension : Mesityl oxide underwent controlled elongation at the acetyl terminus.
  • Cycloaddition : The intermediate engaged in a Diels-Alder reaction to form the bicyclic core.
  • Retro-Reaction : Strategic cleavage reclaimed the unsaturated moiety, yielding ar-turmerone.
    While pioneering, this route faced challenges in scalability due to multiple protection-deprotection steps and moderate yields.

Modern Streamlined Synthesis

A simplified synthetic approach emerged recently, focusing on direct functionalization of pre-existing terpenoid precursors. This method reduced reliance on cycloadditions, instead utilizing:

  • β-Oxoalkylation : To introduce the ketone group.
  • Stereoselective Cyclization : For constructing the bicyclic system with high enantiomeric purity.
    This route improved yield (reported ~40–50%) and reduced synthetic steps, making it more viable for large-scale production.

Extraction and Isolation from Natural Sources

Solvent Extraction Techniques

Turmeric rhizomes are the primary natural source of ar-turmerone. Industrial extraction typically employs non-polar solvents:

  • Soxhlet Extraction : Powdered rhizomes are extracted with petroleum ether (b.p. 60–80°C) for 12 hours, yielding a crude oil containing 26–38% ar-turmerone and related turmerones.
  • Fractional Partitioning : The crude extract is partitioned between petroleum ether and methanol, enriching ar-turmerone in the petroleum ether layer.
Table 1: Optimization of Extraction Parameters
Parameter Optimal Value Effect on Yield
Solvent Petroleum ether Maximizes non-polar compounds
Extraction Duration 12 hours Complete solubilization
Temperature 60–80°C Enhances diffusion rate

Purification via Adsorption Chromatography

Silica gel chromatography is widely used for isolating ar-turmerone from co-extracted curcuminoids and volatile oils:

  • Adsorption : Crude extract is loaded onto a silica gel column.
  • Elution : A gradient of n-hexane:ethyl acetate (9.8:0.2 v/v) elutes ar-turmerone (R$$f$$ = 0.5) and α/β-turmerones (R$$f$$ = 0.6).
  • Charcoal Treatment : Removes pigments and polar impurities.
Table 2: HPTLC Validation of Purification
Compound R$$_f$$ Value Linearity Range (ng/spot) Correlation Coefficient (r$$^2$$)
ar-Turmerone 0.50 ± 0.05 100–600 0.998
α/β-Turmerone 0.60 ± 0.04 100–600 0.997

Analytical Characterization Methods

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a gold standard for quantifying ar-turmerone in complex mixtures:

  • Mobile Phase : n-Hexane:ethyl acetate (9.8:0.2 v/v).
  • Detection : Densitometry at 254 nm.
  • Validation : Adheres to ICH guidelines, with intra-day and inter-day precision <2% RSD.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms molecular identity and purity:

  • Column : SPB™-1 (30 m × 0.32 mm).
  • Conditions : Oven temperature gradient from 60°C to 290°C at 2°C/min.
  • Results : ar-Turmerone elutes at 12.88 minutes, with a characteristic molecular ion at m/z 216.

Spectroscopic Techniques

  • UV-Vis : λ$$_{max}$$ = 237 nm (ethanol).
  • FTIR : Peaks at 2935 cm$$^{-1}$$ (C–H stretch), 1735 cm$$^{-1}$$ (C=O stretch), and 990 cm$$^{-1}$$ (C–H bend).

Challenges and Optimization Strategies

Solvent Selection and Environmental Impact

While petroleum ether efficiently extracts ar-turmerone, its flammability and toxicity necessitate alternatives. Supercritical CO$$_2$$ extraction is emerging as a greener method, though scalability remains limited.

Enhancing Synthetic Efficiency

Current synthetic routes suffer from moderate yields. Catalytic asymmetric synthesis and biocatalytic methods are under investigation to improve stereocontrol and reduce waste.

Chemical Reactions Analysis

Types of Reactions: ar-Turmerone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with improved properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ar-Turmerone, which can have different biological activities and applications .

Scientific Research Applications

Pharmacological Properties

ar-Turmerone exhibits a wide range of pharmacological actions:

  • Anticancer Activity : Research indicates that ar-turmerone can inhibit the proliferation and mobility of various cancer cell lines, including glioma cells. It has been shown to induce apoptosis and reduce tumor growth in vivo without significant toxic effects on healthy tissues . For instance, in studies involving U251 glioma cells, ar-turmerone treatment resulted in decreased cell viability and migration, as well as reduced expression of proliferation markers such as KI67 and PCNA .
  • Neuroprotective Effects : Ar-turmerone has been found to enhance the proliferation of neural stem cells while providing neuroprotective benefits against inflammatory damage. It mitigates the effects of neuroinflammation by inhibiting microglial activation, which is critical in conditions like Parkinson's disease . Additionally, it has been reported to prevent apoptosis in neuronal cultures under stress conditions .
  • Anti-inflammatory Properties : The compound demonstrates significant anti-inflammatory effects by blocking the activation of pro-inflammatory pathways in microglia. This property is particularly relevant for neurodegenerative diseases where inflammation plays a pivotal role .

Table 1: Summary of ar-Turmerone's Applications

Application AreaMechanism of ActionKey Findings
Cancer Treatment Induces apoptosis; inhibits cell proliferationReduces tumor growth in glioma models; inhibits migration and invasion of cancer cells .
Neuroprotection Enhances neural stem cell proliferation; anti-apoptoticProtects dopaminergic neurons from inflammatory damage; increases survival of neurons under stress .
Anti-inflammatory Inhibits microglial activationReduces neuroinflammation markers; shows potential in treating neurodegenerative diseases .

Detailed Research Findings

  • Anticancer Mechanisms : In vitro studies have shown that ar-turmerone effectively induces apoptosis in several cancer cell lines through mitochondrial pathways. It disrupts mitochondrial function, leading to increased caspase activity and subsequent cell death .
  • Neuroprotective Action : In models of neurodegeneration, ar-turmerone has been observed to promote the differentiation of neural stem cells and protect against oxidative stress-induced apoptosis. These effects are crucial for developing therapies aimed at neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Inflammation Modulation : Ar-turmerone's ability to inhibit pro-inflammatory cytokine production makes it a candidate for treating various inflammatory conditions. Its action on microglial cells suggests potential applications in managing chronic inflammatory diseases .

Comparison with Similar Compounds

DEET (N,N-Diethyl-meta-toluamide)

Structural Similarities :

  • Both share identical pharmacophore features: one aromatic ring, one proton acceptor, and three hydrophobic groups .
  • Similar molecular weight (DEET: 191.27 g/mol; ar-turmerone: 216.32 g/mol) and spatial orientation when docked to OBP1 .

Functional Differences :

Property DEET Ar-Turmerone Evidence
Skin Permeability Log Kp = −2.67 (low) Log Kp = −1.557 (lower)
Repellent Activity Standard synthetic repellent Higher biting deterrence against Ae. aegypti
Biological Role Synthetic insect repellent Multifunctional: Antioxidant, anticancer, neuroprotective

ADMET Profile :

  • Both lack P-glycoprotein interactions but differ in metabolic pathways due to DEET’s synthetic amide structure versus ar-turmerone’s natural terpenoid backbone .

α-Turmerone and β-Turmerone

Structural Context :

  • Co-occur in turmeric oil but differ in substituent positions. α-Turmerone and β-turmerone are bicyclic sesquiterpenes, whereas ar-turmerone has a linear structure with a para-substituted aromatic ring .

Functional Comparison :

Property α-Turmerone β-Turmerone Ar-Turmerone Evidence
Relative Abundance 26.5–44.72% in turmeric oil 6.15–20.77% in turmeric oil 18.83–53.1% in turmeric oil
Bioactivity Antioxidant, anti-inflammatory Antioxidant, anti-inflammatory Insecticidal, neuroprotective, anticancer
Volatility Higher volatility in GC-SAW Moderate volatility Lower volatility due to higher molecular weight

Notable Differences:

  • Ar-turmerone’s aromatic ring enhances stability and insecticidal efficacy compared to α/β-turmerone .
  • α-Turmerone shows higher transfer efficiency in inhalation studies compared to ar-turmerone .

Curlone

Structural Relationship :

  • A biosynthetic relative of ar-turmerone but strongly negatively correlated in metabolic modules, suggesting divergent enzymatic regulation .

Functional Contrast :

Property Curlone Ar-Turmerone Evidence
Stability Rapid degradation under H₂O₂ Slow decay; reliable forensic marker
Bioactivity Limited reported activities Broad-spectrum: anticancer, antioxidant, insecticidal

Curcuminoids (e.g., Curcumin)

Though coexisting in turmeric, curcuminoids (polyphenolic compounds) differ fundamentally from sesquiterpenoids like ar-turmerone. Curcumin primarily exhibits anti-inflammatory and anticancer effects but lacks insecticidal activity .

Data Tables

Table 1: Pharmacophore and Structural Comparison of Ar-Turmerone and DEET

Feature DEET Ar-Turmerone
Aromatic Rings 1 1
Proton Acceptors 1 1
Hydrophobic Groups 3 3
Molecular Weight (g/mol) 191.27 216.32
OBP1 Binding Affinity High Equivalent
Primary Application Insect repellent Multifunctional
Source Synthetic Natural

Source : .

Table 2: Relative Abundance of Turmerones in Curcuma longa Essential Oil

Origin α-Turmerone (%) β-Turmerone (%) Ar-Turmerone (%)
Southern Thailand 44.72 20.77 34.51
Tamil Nadu, India 6.15 6.42 53.1
Klang, Malaysia 35.46* - 13.82

*Reported as "Turmerone" without isomer specification.

Key Findings and Implications

  • DEET vs. Ar-Turmerone : Ar-turmerone’s natural origin, multifunctionality, and superior repellent activity position it as a sustainable alternative to synthetic DEET .
  • Turmerone Isomers : Structural nuances dictate functional specialization; ar-turmerone’s aromaticity enhances stability and target specificity .
  • Resistance Risks : Like thymol and 1,8-cineole, ar-turmerone may induce detoxifying enzymes in insects, necessitating formulation with synergistic compounds to mitigate resistance .

Biological Activity

ar-Turmerone, a compound derived from turmeric (Curcuma longa), has garnered significant attention for its diverse biological activities. This article delves into the compound's effects on various cellular processes, particularly its anti-cancer properties, neuroprotective effects, and potential therapeutic applications.

1. Overview of ar-Turmerone

ar-Turmerone is one of the non-curcuminoid components of turmeric, alongside others like beta-turmerone and alpha-turmerone. It is recognized for its aromatic properties and has been studied for its pharmacological potential, particularly in cancer therapy and neuroprotection.

2. Anti-Cancer Properties

Recent studies have highlighted ar-turmerone's capacity to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

  • Inhibition of Glioma Cell Proliferation : Research indicates that ar-turmerone significantly reduces glioma cell proliferation by inducing G1/S phase arrest. It targets cathepsin B (CTSB), reducing its expression and preventing the cleavage of P27, a cyclin-dependent kinase inhibitor. This mechanism was confirmed through both in vitro and in vivo studies using glioma cell lines and mouse models .
  • Effects on Breast Cancer Cells : In human breast cancer cells, ar-turmerone has been shown to suppress matrix metalloproteinase-9 (MMP-9) and cyclooxygenase-2 (COX-2) expression by inhibiting NF-kB signaling pathways. This action leads to reduced invasion, migration, and colony formation of cancer cells .

2.2 Case Studies

Cancer Type Effect of ar-Turmerone Mechanism
GliomaInhibits proliferation and mobilityTargets cathepsin B; induces G1/S phase arrest
Breast CancerReduces invasion and migrationInhibits MMP-9 and COX-2 via NF-kB pathway
Hepatocellular CarcinomaInduces apoptosis through ROS generationActivates ERK and JNK pathways
Lymphocytic LeukemiaExhibits cytotoxic effectsInduces apoptosis in HL-60 cells

3. Neuroprotective Effects

ar-Turmerone has also been studied for its neuroprotective properties, particularly in promoting neural stem cell (NSC) proliferation.

  • Promotion of Neural Stem Cell Proliferation : In vitro studies have demonstrated that ar-turmerone increases NSC numbers by enhancing their proliferation. This effect is dose-dependent, with significant increases observed at concentrations between 3.125 to 25 μg/ml . Furthermore, it promotes neuronal differentiation of NSCs in both cell culture and animal models.

3.2 Experimental Findings

In vivo experiments involving adult rats showed that ar-turmerone facilitated the mobilization of proliferating NSCs from the subventricular zone to regions requiring regeneration, suggesting its potential application in treating neurodegenerative diseases .

4. Antimicrobial Properties

ar-Turmerone exhibits antimicrobial activity as well, particularly against dermatophytes.

4.1 Antidermatophytic Activity

Studies have reported that ar-turmerone demonstrates effective antidermatophytic properties with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/mL against various fungal strains .

5. Safety Profile and Toxicity

While ar-turmerone shows promise as a therapeutic agent, studies indicate that it has a favorable safety profile with minimal toxicity observed in animal models at therapeutic doses . However, higher concentrations can lead to decreased viability of certain cell types.

Q & A

Q. What experimental models are commonly used to study ar-turmerone’s effects on neural stem cells (NSCs)?

Methodological Answer: In vitro studies use cultured NSCs treated with ar-turmerone to measure proliferation via Ki-67 mRNA quantification (qPCR) and BrdU incorporation assays. In vivo models involve intracerebroventricular (i.c.v.) injection in adult rats, followed by histology and [¹⁸F]FLT-PET imaging to track NSC mobilization from the subventricular zone and hippocampus . Dose-response curves (e.g., 0.5–50 µM in vitro) are critical to identify optimal concentrations for proliferation without cytotoxicity .

Q. How does ar-turmerone influence neuroinflammation in neurodegenerative disease models?

Methodological Answer: ar-Turmerone inhibits microglia activation by suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway modulation. Experimental designs include LPS-induced neuroinflammation in murine microglial BV2 cells, with cytokine levels measured via ELISA and Western blot .

Q. What analytical techniques validate ar-turmerone’s purity and concentration in biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for quantification in brain homogenates. Validation parameters include linearity (0.5–6 µg/mL, r=0.994), recovery rates (~85%), and precision (RSD <15%) . NMR (¹H and ¹³C) confirms structural integrity in synthesized samples .

Advanced Research Questions

Q. How do pharmacokinetic properties of ar-turmerone affect its therapeutic potential in epilepsy models?

Methodological Answer: Intraperitoneal (i.p.) administration (50 mg/kg) in mice shows rapid brain absorption (detected at 15 min) and sustained levels (200 ng/mL at 24 h), attributed to peritoneal "depot" formation. Bioavailability studies use HPLC to measure brain-to-plasma ratios, while behavioral tests (e.g., 6-Hz seizure model) correlate brain concentrations with anticonvulsant efficacy .

Q. What mechanisms underlie ar-turmerone’s antitumor effects in glioma models?

Methodological Answer: ar-Turmerone induces G1/S cell cycle arrest in glioma cells (U251, U87) by downregulating CDK2/Cyclin D1 and upregulating p26. Cathepsin B (CTSB) is identified as a key target via molecular docking (TYR146 binding) and siRNA knockdown experiments. In vitro migration assays (Transwell) and apoptosis markers (Bax/Bcl-2 ratio) validate its anti-invasive effects .

Q. How do data contradictions in ar-turmerone’s safety profile inform dose optimization?

Methodological Answer: While ar-turmerone shows no motor impairment in mice at 500× effective anticonvulsant doses, high doses (>100 mg/kg) in lymphoma models cause weight loss and diarrhea. Toxicity studies use beam-walking tests for motor function and histopathology to assess organ-specific effects. Dose escalation trials with pharmacokinetic monitoring are recommended .

Q. What synthetic strategies improve ar-turmerone yield from turmeric oil?

Methodological Answer: Oxidation of α/β-turmerones in turmeric oil using air (100°C, 48 h) increases ar-turmerone yield to 52%. Purity is confirmed via GC-MS and column chromatography. Trace chlorinated byproducts from DDQ-based methods necessitate air oxidation for clinical-grade synthesis .

Methodological Considerations

  • In vitro vs. in vivo Discrepancies: NSC proliferation increased by 80% in vitro but requires i.c.v. delivery in vivo due to blood-brain barrier (BBB) limitations .
  • Model Selection: Zebrafish larvae (PTZ-induced seizures) vs. mice (6-Hz model) highlight species-specific responses in gene expression (c-fos, BDNF) .
  • Analytical Cross-Validation: Combine HPLC for quantification, NMR for structural analysis, and RNA-seq for mechanistic insights .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.